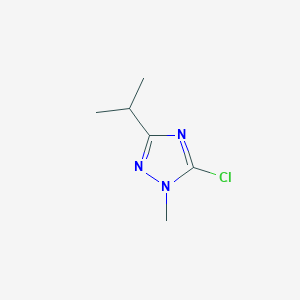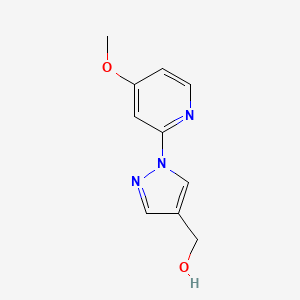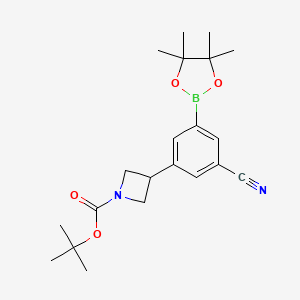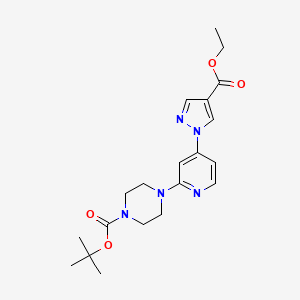
9-Azido-1-nonanol
Vue d'ensemble
Description
9-Azido-1-nonanol is an organic compound that contains an azide functional group . It has a molecular formula of C9H19N3O and an average mass of 185.267 Da . It is commonly used as a primary alcohol in organic synthesis.
Synthesis Analysis
The synthesis of 9-Azido-1-nonanol can be achieved through various methods. One common method involves the reaction of 1-nonanol with sodium azide. Another method involves the displacement of halides by azide as a pseudohalide . Aliphatic alcohols can also give azides via a variant of the Mitsunobu reaction, with the use of hydrazoic acid .Molecular Structure Analysis
The molecular structure of 9-Azido-1-nonanol consists of a nonanol (nine carbon alcohol) backbone with an azide functional group attached to the ninth carbon . The azide group consists of three nitrogen atoms in a linear arrangement, with a net negative charge shared over the three atoms .Chemical Reactions Analysis
9-Azido-1-nonanol, like other azides, exhibits interesting reactivity. Azides are precursors to amines and are popular for their participation in the “click reaction” between an azide and an alkyne, and in Staudinger ligation . These reactions are generally quite reliable, making azides useful in combinatorial chemistry .Physical And Chemical Properties Analysis
9-Azido-1-nonanol has several notable physical and chemical properties. It has a high polarity due to the presence of the azide group and the alcohol group . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 9 freely rotating bonds .Applications De Recherche Scientifique
1. Protein Structure and Dynamics
One significant application of azido-bearing compounds, similar to 9-Azido-1-nonanol, is in the study of protein structure and dynamics. Azidohomoalanine (Aha), an azido-bearing nonnatural amino acid, has been utilized as a high-sensitivity probe for investigating protein structure, folding, and electrostatic effects. The incorporation of Aha into proteins, achieved through expression systems or solid-phase peptide synthesis, allows for detailed spectroscopic analysis of protein conformations. This method is particularly beneficial in understanding the native state structural variations and the electrostatic effects in proteins (Taskent-Sezgin et al., 2010).
2. Crystal Structure Analysis
Another application is found in the structural analysis of compounds like 9-Azidoacridine, where the crystal structure is determined using X-ray analysis. This includes studying the orientation of azido groups and their effects on the overall molecular structure. Such analysis is essential in understanding the electronic and steric effects that influence the behavior and stability of azido compounds (Budyka et al., 2006).
3. Photoaffinity Labeling
Azido compounds are also used in photoaffinity labeling, a technique applied to study protein interactions and enzyme active sites. For example, 9-Amino-3-azido-7-methoxyacridine, an azido analogue, has been employed for labeling submitochondrial membranes, offering insights into the interactions within the membrane components and the changes induced upon energization (Kopacz et al., 1985).
4. Magnetic Material Studies
Azido groups are significant in the construction of magnetic materials, contributing to the study of magnetochemistry. Azido metal compounds have been explored for their diverse magnetic behaviors, including ferromagnetism, antiferromagnetism, and paramagnetism. These studies help in understanding the magneto-structural correlations in such compounds, providing insights into their potential applications in magnetic materials (Zeng et al., 2009).
Safety And Hazards
Orientations Futures
The future directions for the use of 9-Azido-1-nonanol could involve its use in the synthesis of a variety of chemicals. Fine-tuning of the reaction selectivity may enable the preparation of a desired product to a high conversion . Furthermore, the discovery of Cu-catalysed (3+2)-cycloadditions between organic azides and terminal alkynes has opened up new possibilities for the use of azides in organic synthesis .
Propriétés
IUPAC Name |
9-azidononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-12-11-8-6-4-2-1-3-5-7-9-13/h13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDLSJNBAFUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=[N+]=[N-])CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Azido-1-nonanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)
![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)


![Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate](/img/structure/B1405041.png)


![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)

![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)
